2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine
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Overview
Description
2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine is a complex organic compound that features a combination of a pyrimidine ring and a piperidine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step involves the sulfonylation of the piperidine ring, typically using sulfonyl chlorides under basic conditions.
Attachment of the fluoro and methoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the pyrimidine ring: This can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Final coupling: The piperidine and pyrimidine rings are coupled together using a suitable linker, often through a nucleophilic substitution or coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding due to its structural features.
Medicine: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine
- 3-Fluoro-4-methoxyacetophenone
- 1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S/c1-13-9-20-18(21-10-13)26-12-14-4-3-7-22(11-14)27(23,24)15-5-6-17(25-2)16(19)8-15/h5-6,8-10,14H,3-4,7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKJKMUIMDRCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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